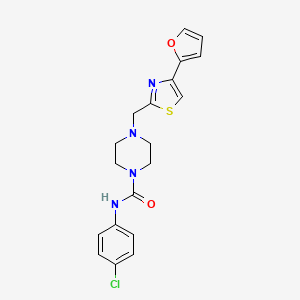

![molecular formula C12H19Cl2N5 B2955384 [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2375260-85-6](/img/structure/B2955384.png)

[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride” is a chemical compound with the linear formula C12H18N5Cl1 . It is a solid form .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . Another study reported the structural design based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study reported the crystal structure of Dot1L in complex with this compound .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, one study reported that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. For instance, one study reported its yield as a yellow solid with a melting point of 287–288 °C . Another study reported its 1H NMR and 13C NMR spectra .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods : A novel method for synthesizing diamines, which are significant in medicinal chemistry, involves the catalytic hydrogenation of pyrrolylpyridine. This method offers a simpler alternative for producing such compounds in large quantities, which are crucial for various chemical and pharmaceutical applications (Smaliy et al., 2011).

Reactivity and Formation of Derivatives : The reactivity of cyclic α-bromoiminium bromide, a related compound, with various nucleophiles has been studied. Such reactions are important for understanding the chemical behavior of these compounds and their potential applications in synthetic chemistry (Donati et al., 1987).

Pharmaceutical Research

Antiarrhythmic and Antihypertensive Effects : Certain pyrrolidine derivatives have shown strong antiarrhythmic and antihypertensive activities. These effects are believed to be related to their alpha-adrenolytic properties, indicating potential use in cardiovascular disease treatment (Malawska et al., 2002).

Antiosteoclast Activity : Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized from a related compound, showed significant antiosteoclast and osteoblast activity. These findings are relevant for the development of treatments for bone-related diseases (Reddy et al., 2012).

Dipeptidyl Peptidase IV Inhibitor : The compound was used in the study of a dipeptidyl peptidase IV inhibitor, which advanced to phase 3 for treating type 2 diabetes. This research provides insight into its metabolism and elimination in various species (Sharma et al., 2012).

Material Science and Molecular Design

Synthesis of Bacteriochlorins : Novel synthetic bacteriochlorins with integral spiro-piperidine motifs have been developed. Such designs are significant for tailoring the polarity of near-infrared absorbers, with potential applications in photodynamic therapy and molecular imaging (Reddy et al., 2013).

Novel Pyrimidinone Synthesis : A one-pot synthesis of 2-aminopyrimidinones demonstrates self-assembly and H-bonding in these compounds. This research is relevant for developing new drug candidates and understanding molecular interactions (Bararjanian et al., 2010).

作用機序

Target of Action

The primary target of EN300-7438994 is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

EN300-7438994 acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of downstream signaling pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The inhibition of PKB by EN300-7438994 affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell survival, growth, and proliferation. When PKB is inhibited, the downstream effects include reduced phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to decreased cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The inhibition of PKB by EN300-7438994 leads to a decrease in cell proliferation and survival, particularly in cancer cells where PKB signaling is often upregulated . This can result in the reduction of tumor growth and size .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

PKB is a key component of intracellular signaling pathways regulating growth and survival . The compound interacts with PKB in an ATP-competitive manner, providing nanomolar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA .

Cellular Effects

In cellular assays, [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride has shown activity, modulating biomarkers of signaling through PKB . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with PKB promotes cell proliferation and survival, making it a potential antitumor agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PKB, promoting activation of the kinase by phosphorylation . This activation signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on cellular function, including long-term effects observed in in vitro or in vivo studies, are potent and significant .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At well-tolerated doses, the compound has been found to strongly inhibit the growth of human tumor xenografts in nude mice .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with PKB, a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This interaction can affect metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with PKB, it is likely that it may interact with transporters or binding proteins associated with this kinase .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Given its role as a PKB inhibitor, it is likely to be found in locations where PKB is present .

特性

IUPAC Name |

[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5.2ClH/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12;;/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNGKSOTLSCXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=NC3=C2C=CN3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2955304.png)

![2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2955305.png)

![N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2955306.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)

![1-[4-(4-{3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2955308.png)

![2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2955311.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2955312.png)

![6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2955315.png)

![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2955319.png)